

Commercial suppliers and purity of 2-(4-Benzylpiperidin-1-yl)ethanamine

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Compound of Interest

Compound Name: 2-(4-Benzylpiperidin-1-yl)ethanamine

Cat. No.: B1273076

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An In-depth Technical Guide to **2-(4-Benzylpiperidin-1-yl)ethanamine** for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of **2-(4-Benzylpiperidin-1-yl)ethanamine**, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on commercial sourcing, purity, experimental protocols, and biological context.

Compound Overview

2-(4-Benzylpiperidin-1-yl)ethanamine (also known as 4-(2-Aminoethyl)-1-benzylpiperidine) is a disubstituted piperidine derivative. Its structure features a benzyl group and an aminoethyl side chain, making it a valuable scaffold for synthesizing a wide range of biologically active molecules. The presence of the basic nitrogen atoms and the lipophilic benzyl group allows for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.

- Molecular Formula: $C_{14}H_{22}N_2$ [\[1\]](#)
- Molecular Weight: 218.34 g/mol [\[1\]](#)[\[2\]](#)
- CAS Numbers: 86945-25-7 [\[1\]](#)[\[3\]](#), 25842-32-4 [\[2\]](#)[\[4\]](#)

Derivatives of this compound are being investigated for their potential in treating neurological disorders, including Alzheimer's disease and neuropathic pain, primarily due to their activity as enzyme inhibitors.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Commercial Suppliers and Purity

The availability and purity of starting materials are critical for reproducible research and development. The following table summarizes commercially available **2-(4-Benzylpiperidin-1-yl)ethanamine** from various suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity information.

Supplier	Brand	Stated Purity	CAS Number	Notes
CymitQuimica	Indagoo	98%	86945-25-7	Available in quantities from 250mg to 25g.
ChemScene	ChemScene	≥98% [3]	86945-25-7	Custom synthesis and commercial production services are available. [3]
BLD Pharm	BLD Pharm	-	25842-32-4	Product information available, but purity is not specified on the product page. [4]
ChemicalBook	-	-	25842-32-4	Lists the compound and various properties but does not specify suppliers or purity directly. [2]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and analysis of **2-(4-Benzylpiperidin-1-yl)ethanamine** and its derivatives.

Synthesis Protocol

A common route for synthesizing the core structure involves the reductive amination of a suitable piperidone precursor. The following is a representative protocol adapted from literature procedures for similar compounds.[\[8\]](#)

Reaction Scheme: Synthesis of N'-(1-benzylpiperidin-4-yl)acetohydrazide, a related precursor.
[\[8\]](#)

- Step 1: Formation of Hydrazone.
 - Dissolve 1-benzyl-4-piperidone (1 equivalent) in ethanol.
 - Add a solution of the desired amine precursor (e.g., acetylhydrazide, 1 equivalent) in ethanol dropwise.[\[8\]](#)
 - Stir the mixture overnight at room temperature to form the corresponding hydrazone intermediate.[\[8\]](#)
 - Evaporate the solvent under reduced pressure to obtain the crude product, which can be crystallized from a suitable solvent like acetone.[\[8\]](#)
- Step 2: Reduction of the Intermediate.
 - Dissolve the intermediate from Step 1 in a mixture of ethanol and tetrahydrofuran (THF).[\[8\]](#)
 - Add sodium borohydride (NaBH_4) (2 equivalents) in small portions while stirring.[\[8\]](#)
 - Continue stirring the reaction mixture overnight at room temperature.[\[8\]](#)
 - Evaporate the solvents. Add chloroform (CHCl_3) to the residue.

- Carefully add a solution of acetic acid in water dropwise with cooling to quench the reaction.^[8]
- Separate the organic layer, dry it over magnesium sulfate (MgSO₄), and evaporate the solvent.
- The final product can be purified by recrystallization from hot ethanol.^[8]

Purity Analysis Protocols

To ensure the quality of **2-(4-Benzylpiperidin-1-yl)ethanamine**, a combination of analytical techniques is recommended. The following protocols are adapted from established methods for analyzing structurally related amines.^[9]

HPLC is used for its high sensitivity in detecting and quantifying trace impurities.^[9]

- Objective: To determine the purity of the compound and quantify any related substances.
- Instrumentation: HPLC system with a UV detector.^[9]
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).^[9]
 - Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).^[9]
 - Flow Rate: 1.0 mL/min.^[9]
 - Column Temperature: 30°C.^[9]
 - Detection Wavelength: 210 nm (for the amine) and 254 nm (for the aromatic ring).^[9]
- Procedure:
 - Prepare a reference standard solution of **2-(4-Benzylpiperidin-1-yl)ethanamine** at a known concentration (e.g., 1 mg/mL) in the mobile phase.
 - Prepare the sample solution at the same concentration.

- Inject both solutions into the HPLC system.
- Purity is calculated based on the area percentage of the main peak relative to the total peak area.

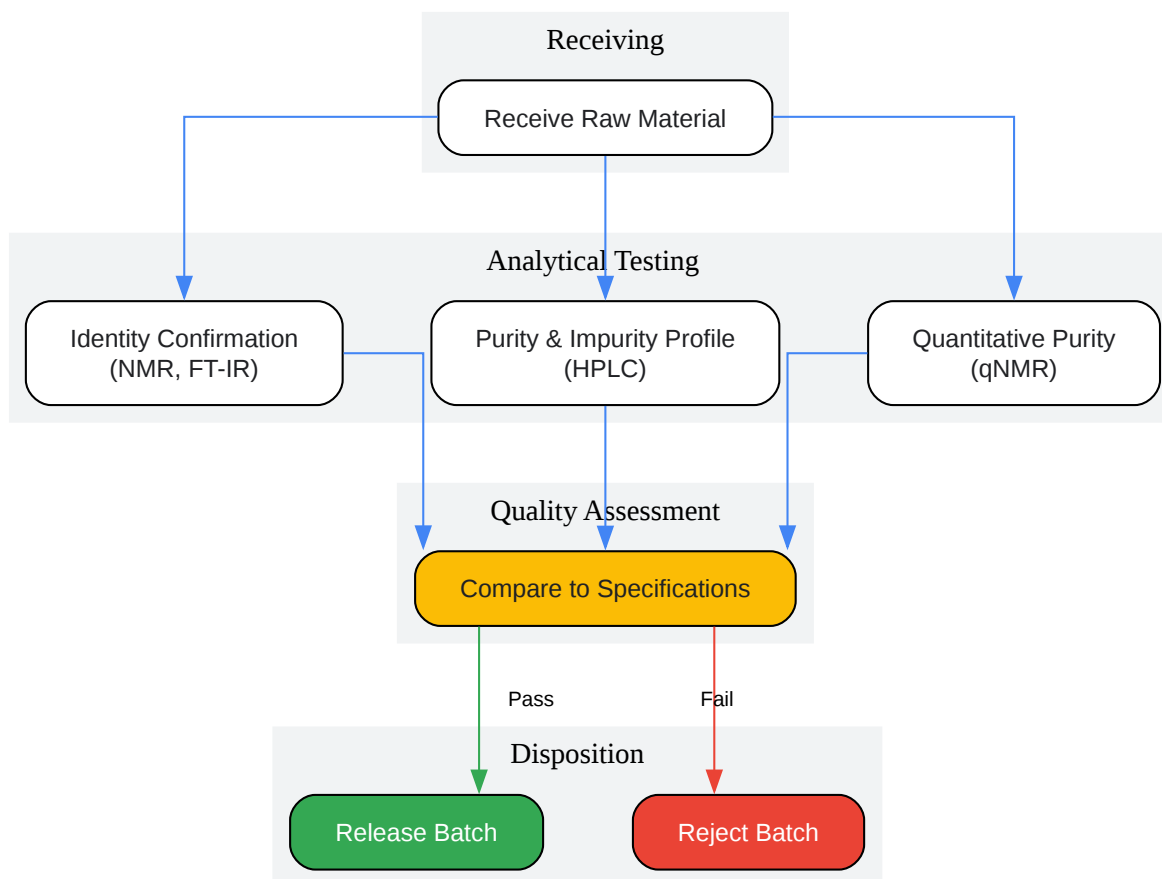
NMR spectroscopy is a powerful, non-destructive technique for identity confirmation and purity assessment.^[9] It provides structural information and can detect a wide range of impurities without requiring specific reference standards for each.^[9]

- Objective: To confirm the chemical structure and determine purity by quantitative NMR (qNMR).
- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- Procedure:
 - Accurately weigh the **2-(4-Benzylpiperidin-1-yl)ethanamine** sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
 - Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or MeOD).
 - Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
 - Integrate a well-resolved signal from the analyte and a signal from the internal standard.
 - Calculate the purity based on the integral ratio, the number of protons for each signal, and the weights of the sample and standard.^[10]

Workflow and Biological Context

Quality Control Experimental Workflow

The following diagram illustrates a standard workflow for the quality control and release of a batch of **2-(4-Benzylpiperidin-1-yl)ethanamine** for research or development purposes.



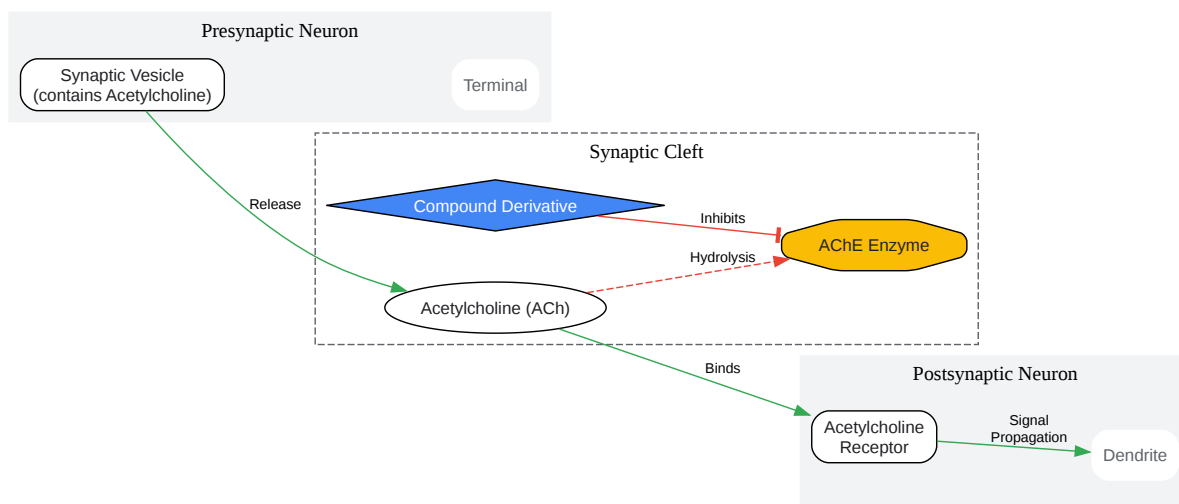
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Caption: Quality Control Workflow for **2-(4-Benzylpiperidin-1-yl)ethanamine**.

Biological Context: Hypothetical Signaling Pathway

Derivatives of **2-(4-Benzylpiperidin-1-yl)ethanamine** have shown potent inhibitory activity against acetylcholinesterase (AChE).^{[5][7]} AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibiting AChE increases the concentration and duration of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease.

The diagram below illustrates this hypothetical mechanism of action at a cholinergic synapse.



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